N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide
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Overview
Description
“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to develop compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Carboxamide-pyridine N-oxide Heterosynthon
A study by Reddy, Babu, and Nangia (2006) explores the novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction. This structural feature is used to assemble isonicotinamide N-oxide in a triple helix architecture, demonstrating its application in crystal engineering and pharmaceutical cocrystals synthesis, particularly with barbiturate drugs and 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).
Pyrimidine Incorporation for Antimicrobial Activity
Soni and Patel (2017) report on the synthesis of isoniazid clubbed pyrimidine derivatives evaluated for antimicrobial and antituberculosis activity. These derivatives show significant antibacterial, antifungal, and antituberculosis activities, indicating the compound's potential in developing new antimicrobial agents (Soni & Patel, 2017).
Triazole Derivatives for Antimicrobial Activity
Mishra et al. (2010) synthesized triazole derivatives involving the isonicotinamide framework, demonstrating significant antimicrobial activity against various microorganisms. This study highlights the compound's relevance in creating effective antimicrobial agents (Mishra et al., 2010).
Metabolism and Biological Activity
The study by Shibata and Matsuo (1989) examines the correlation between niacin equivalent intake and urinary excretion of metabolites such as N'-methyl-4-pyridone-3-carboxamide, highlighting the metabolic processing of similar compounds in the body (Shibata & Matsuo, 1989).
PDE9A Inhibitor for Cognitive Disorders
Verhoest et al. (2012) discuss the design and discovery of a selective brain penetrant PDE9A inhibitor, showcasing the compound's utility in addressing cognitive disorders through preclinical models (Verhoest et al., 2012).
Histone Deacetylase Inhibitor
Zhou et al. (2008) describe the synthesis and biological evaluation of a histone deacetylase inhibitor, indicating the compound's potential in cancer therapy through the selective inhibition of HDACs (Zhou et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-10-15(21-8-2-3-9-21)20-14(19-12)11-18-16(22)13-4-6-17-7-5-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHHBYTUXULRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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